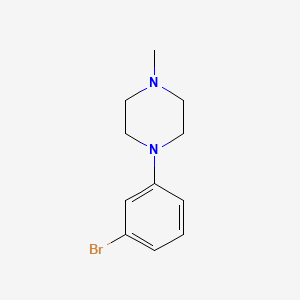

1-(3-Bromophenyl)-4-methylpiperazine

Description

BenchChem offers high-quality 1-(3-Bromophenyl)-4-methylpiperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-Bromophenyl)-4-methylpiperazine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(3-bromophenyl)-4-methylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BrN2/c1-13-5-7-14(8-6-13)11-4-2-3-10(12)9-11/h2-4,9H,5-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJRZEXYEOXVFGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801290884 | |

| Record name | 1-(3-Bromophenyl)-4-methylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801290884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

747413-17-8 | |

| Record name | 1-(3-Bromophenyl)-4-methylpiperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=747413-17-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-Bromophenyl)-4-methylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801290884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of 1-(3-Bromophenyl)-4-methylpiperazine

Foreword: The Arylpiperazine Scaffold in Modern Drug Discovery

The 1-arylpiperazine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous centrally active therapeutic agents. Its unique stereoelectronic properties and its ability to engage with a wide array of biological targets, particularly G-protein coupled receptors (GPCRs), have cemented its importance in the development of treatments for psychiatric and neurological disorders. Compounds incorporating this motif are found in antipsychotics, antidepressants, and anxiolytics.[1] The piperazine ring, with its two nitrogen atoms, offers a versatile handle for modulating physicochemical properties such as solubility and basicity (pKa), which are critical for optimizing pharmacokinetic profiles, including absorption, distribution, metabolism, and excretion (ADME).[1][2]

This guide focuses on a specific, yet representative, member of this class: 1-(3-Bromophenyl)-4-methylpiperazine. The presence of a bromine atom on the phenyl ring provides a strategic point for further chemical modification through cross-coupling reactions, making it a valuable intermediate in synthetic chemistry. Understanding the fundamental properties of this molecule is therefore essential for researchers aiming to design novel bioactive compounds. This document provides a comprehensive overview of its physicochemical characteristics, a validated synthetic route, robust analytical methodologies for its characterization, and insights into its potential pharmacological relevance.

Chemical Identity and Physicochemical Properties

1-(3-Bromophenyl)-4-methylpiperazine is a disubstituted piperazine derivative. The tertiary amine attached to the phenyl ring (N1) is significantly less basic than the aliphatic tertiary amine (N4) bearing the methyl group, due to the delocalization of the N1 nitrogen's lone pair of electrons into the aromatic system.

| Property | Value | Source |

| IUPAC Name | 1-(3-bromophenyl)-4-methylpiperazine | [3] |

| CAS Number | 747413-17-8 | [3][4] |

| Molecular Formula | C₁₁H₁₅BrN₂ | [3][4] |

| Molecular Weight | 255.15 g/mol | [3][4] |

| Canonical SMILES | CN1CCN(CC1)C2=CC(=CC=C2)Br | [3] |

| InChI Key | HJRZEXYEOXVFGH-UHFFFAOYSA-N | [3] |

| Exact Mass | 254.04200 Da | [3] |

| Form | Solid | N/A |

| pKa (predicted) | ~8.5 (N4-methyl), ~2.5 (N1-aryl) | [2] |

Note: pKa values are estimated based on known values for N-methylpiperazine and N-phenylpiperazine. The electron-withdrawing effect of the bromine atom would slightly decrease the basicity of both nitrogens.

Synthesis and Purification

The synthesis of N-arylpiperazines is most commonly and efficiently achieved via palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This approach offers high yields and excellent functional group tolerance compared to older methods like nucleophilic aromatic substitution, which often require harsh conditions.

The causality behind this choice of methodology lies in its mechanism. The palladium catalyst facilitates the formation of a carbon-nitrogen bond between an aryl halide (1,3-dibromobenzene) and an amine (N-methylpiperazine), a transformation that is otherwise kinetically and thermodynamically challenging. The use of a specialized phosphine ligand (e.g., BINAP or XPhos) is critical to stabilize the palladium catalyst, promote reductive elimination, and prevent side reactions. A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the amine or the intermediate palladium complex, driving the catalytic cycle forward.

Experimental Protocol: Synthesis via Buchwald-Hartwig Amination

This protocol describes a self-validating system where reaction progress can be monitored by Thin Layer Chromatography (TLC) and the final product's identity and purity are confirmed by a suite of analytical techniques.

Materials:

-

1,3-Dibromobenzene

-

1-Methylpiperazine

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous Toluene

-

Ethyl Acetate (EtOAc)

-

Hexanes

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Pd₂(dba)₃ (0.02 eq), XPhos (0.04 eq), and sodium tert-butoxide (1.4 eq).

-

Reagent Addition: Evacuate and backfill the flask with the inert gas three times. Add anhydrous toluene, followed by 1,3-dibromobenzene (1.0 eq) and 1-methylpiperazine (1.1 eq) via syringe.

-

Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by TLC (e.g., using a 1:1 Hexanes:EtOAc mobile phase) until the starting 1,3-dibromobenzene is consumed (typically 12-24 hours).

-

Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and quench by the slow addition of water.

-

Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate (e.g., starting from 100% hexanes and gradually increasing the polarity) to afford 1-(3-Bromophenyl)-4-methylpiperazine as a pure solid.

Caption: General workflow for synthesis and purification.

Analytical Characterization

Rigorous analytical characterization is paramount to confirm the structural integrity and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum provides definitive structural information. Expected signals include:

-

A singlet for the N-methyl protons (~2.3-2.5 ppm).

-

Two multiplets (typically appearing as broad triplets) for the piperazine ring protons: one for the four protons adjacent to the N-methyl group (~2.5-2.7 ppm) and another for the four protons adjacent to the N-aryl group (~3.1-3.3 ppm).

-

A series of multiplets in the aromatic region (~6.8-7.2 ppm) corresponding to the four protons of the 3-bromophenyl ring.

-

-

¹³C NMR: The carbon NMR spectrum complements the proton data. Key expected signals include:

-

The N-methyl carbon (~46 ppm).

-

Two signals for the piperazine ring carbons (~49 ppm and ~55 ppm).

-

Four signals in the aromatic region, including the carbon bearing the bromine atom (~123 ppm) and the carbon attached to the piperazine nitrogen (~152 ppm).

-

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is ideal for this molecule. The spectrum will show a prominent peak for the protonated molecule [M+H]⁺. A characteristic isotopic pattern will be observed due to the presence of bromine (⁷⁹Br and ⁸¹Br occur in an approximate 1:1 natural abundance), resulting in two major peaks of nearly equal intensity separated by 2 Da (e.g., at m/z 255 and 257).

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is the standard method for assessing the purity of small organic molecules like this one.

-

System Preparation:

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection: UV at 254 nm.

-

-

Sample Preparation: Prepare a stock solution of the compound in methanol or acetonitrile at 1 mg/mL. Dilute to a working concentration of ~50 µg/mL with a 50:50 mixture of Mobile Phase A and B.

-

Gradient Elution:

-

0-2 min: 5% B

-

2-15 min: Linear gradient from 5% to 95% B

-

15-18 min: Hold at 95% B

-

18-18.5 min: Linear gradient from 95% to 5% B

-

18.5-22 min: Hold at 5% B (re-equilibration)

-

-

Analysis: Inject 10 µL of the sample solution. The purity is calculated by dividing the peak area of the main component by the total area of all observed peaks. A pure sample should exhibit a single major peak.

Caption: A multi-technique approach for analytical validation.

Pharmacological Context and Safety

Potential Biological Activity

While specific pharmacological data for 1-(3-Bromophenyl)-4-methylpiperazine is not extensively published, the arylpiperazine scaffold is a well-known pharmacophore for targeting monoamine GPCRs. Many drugs containing this core structure exhibit high affinity for serotonin (5-HT) and dopamine (D₂) receptors.[5] For instance, drugs like aripiprazole (antipsychotic) and vortioxetine (antidepressant) are arylpiperazine derivatives. It is hypothesized that 1-(3-Bromophenyl)-4-methylpiperazine may act as a ligand for these receptors, potentially as an antagonist or a partial agonist. Its primary utility in a research context is as a synthetic intermediate or a fragment for screening in drug discovery campaigns aimed at identifying new CNS agents.

Metabolism Insights

The metabolism of N-arylpiperazines typically involves several pathways:

-

N-dealkylation: The N-methyl group is susceptible to oxidative removal by cytochrome P450 enzymes (CYPs), yielding the corresponding secondary amine, 1-(3-Bromophenyl)piperazine.

-

Aromatic Hydroxylation: The bromophenyl ring can be hydroxylated, typically at the positions ortho or para to the piperazine substituent.

-

Piperazine Ring Oxidation: The piperazine ring itself can be oxidized to form various metabolites.

Safety and Handling

Based on GHS classifications for analogous compounds, 1-(3-Bromophenyl)-4-methylpiperazine should be handled with care.[6][7]

-

Hazards: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation. May also cause respiratory irritation.[6]

-

Precautions: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

References

-

Pop, A., et al. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Molbank, 2023(1), M1543. [Link]

-

National Center for Biotechnology Information. (n.d.). 1-(3-Bromopropyl)-4-methylpiperazine. PubChem Compound Database. [Link]

- Google Patents. (2021). CN112645902A - Synthetic method of 1-(4-bromophenyl) piperidine.

-

National Center for Biotechnology Information. (n.d.). 1-(4-Bromophenyl)-4-methylpiperazine. PubChem Compound Database. [Link]

-

National Center for Biotechnology Information. (n.d.). 1-Amino-4-methylpiperazine. PubChem Compound Database. [Link]

-

National Center for Biotechnology Information. (n.d.). 1-(3-Bromophenyl)piperazine. PubChem Compound Database. [Link]

-

United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC. [Link]

-

Kuchar, M., et al. (2001). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. PubMed. [Link]

-

Al-Ghafri, S., et al. (2012). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. uregina.ca [uregina.ca]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. biosynth.com [biosynth.com]

- 5. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]

- 6. 1-(4-Bromophenyl)-4-methylpiperazine | C11H15BrN2 | CID 11817675 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1-(3-Bromophenyl)piperazine | C10H13BrN2 | CID 2757154 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to 1-(3-Bromophenyl)-4-methylpiperazine (CAS 747413-17-8): Synthesis, Characterization, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 1-(3-Bromophenyl)-4-methylpiperazine, CAS number 747413-17-8. This arylpiperazine derivative is a valuable building block in medicinal chemistry, primarily due to the established pharmacological importance of the piperazine scaffold and the synthetic versatility of the bromophenyl group. This document details the compound's physicochemical properties, outlines a robust synthetic protocol via Buchwald-Hartwig amination, describes methods for its analytical characterization, and explores its application as a key intermediate in the synthesis of more complex molecules through cross-coupling reactions. The content herein is intended for researchers, chemists, and drug development professionals seeking to leverage this compound in their synthetic and discovery programs.

Compound Profile and Physicochemical Properties

1-(3-Bromophenyl)-4-methylpiperazine is a disubstituted piperazine featuring a 3-bromophenyl group attached to one nitrogen and a methyl group to the other. This structure combines the favorable pharmacokinetic attributes often associated with the piperazine ring with a reactive handle (the bromine atom) for further chemical elaboration.[1] The arylpiperazine motif is a well-established "privileged scaffold" in medicinal chemistry, frequently found in agents targeting the central nervous system (CNS) and in various other therapeutic classes.[2][3]

dot graph { graph [layout=neato, overlap=false, splines=true, maxiter=1000, bgcolor="#F1F3F4", label="Figure 1. Chemical Structure of 1-(3-Bromophenyl)-4-methylpiperazine", fontcolor="#202124", fontsize=12, labelloc=b]; node [shape=plaintext, fontname="Arial"]; edge [fontname="Arial"];

// Atom coordinates N1 [pos="0,0.866!", label="N"]; C1 [pos="-1.299,0.5", label=""]; C2 [pos="-1.299,-0.5", label=""]; N2 [pos="0,-0.866!", label="N"]; C3 [pos="1.299,-0.5", label=""]; C4 [pos="1.299,0.5", label=""]; C_Me [pos="0,-2.166!", label="CH₃"]; C_Ar1 [pos="0,2.166!", label=""]; C_Ar2 [pos="-1.212,2.866!", label=""]; C_Ar3 [pos="-1.212,4.266!", label=""]; Br [pos="-2.424,4.966!", label="Br"]; C_Ar4 [pos="0,4.966!", label=""]; C_Ar5 [pos="1.212,4.266!", label=""]; C_Ar6 [pos="1.212,2.866!", label=""];

// Piperazine Ring Bonds N1 -- C1; C1 -- C2; C2 -- N2; N2 -- C3; C3 -- C4; C4 -- N1;

// Substituent Bonds N2 -- C_Me; N1 -- C_Ar1;

// Aromatic Ring Bonds C_Ar1 -- C_Ar2 [style=double]; C_Ar2 -- C_Ar3; C_Ar3 -- C_Ar4 [style=double]; C_Ar4 -- C_Ar5; C_Ar5 -- C_Ar6 [style=double]; C_Ar6 -- C_Ar1; C_Ar3 -- Br; } Caption: Structure of 1-(3-Bromophenyl)-4-methylpiperazine.

Table 1: Physicochemical and Structural Identifiers

| Property | Value | Source |

|---|---|---|

| CAS Number | 747413-17-8 | [4] |

| Molecular Formula | C₁₁H₁₅BrN₂ | [4] |

| Molecular Weight | 255.15 g/mol | [4] |

| IUPAC Name | 1-(3-bromophenyl)-4-methylpiperazine | [5] |

| SMILES | CN1CCN(CC1)C2=CC(=CC=C2)Br | [4] |

| InChI Key | HJRZEXYEOXVFGH-UHFFFAOYSA-N | [5] |

| Predicted XLogP3 | 2.5 | [5] (Derived from related structures) |

| Hydrogen Bond Donors | 0 | [6] (Derived from related structures) |

| Hydrogen Bond Acceptors | 2 |[6] (Derived from related structures) |

Synthesis and Mechanistic Considerations

The synthesis of N-arylpiperazines is most effectively achieved through modern palladium-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination is the premier choice for this transformation due to its high functional group tolerance, broad substrate scope, and generally high yields.[7] A reliable synthetic route to 1-(3-Bromophenyl)-4-methylpiperazine involves the coupling of 1,3-dibromobenzene with 1-methylpiperazine.

Proposed Synthetic Workflow: Buchwald-Hartwig Amination

The reaction couples one of the C-Br bonds of 1,3-dibromobenzene with the secondary amine of 1-methylpiperazine. Careful control of stoichiometry (using the amine as the limiting reagent) favors the desired mono-arylated product over the diarylated byproduct. The choice of a bulky, electron-rich phosphine ligand is critical for facilitating the catalytic cycle.

Detailed Experimental Protocol

This protocol is a representative procedure based on established Buchwald-Hartwig amination methodologies.[8][9] Researchers should perform their own optimization.

-

Vessel Preparation: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., (±)-BINAP, 2-4 mol%).

-

Reagent Addition: Add anhydrous toluene as the solvent, followed by 1,3-dibromobenzene (1.2 equivalents) and 1-methylpiperazine (1.0 equivalent).

-

Initiation: Add a strong, non-nucleophilic base, such as sodium tert-butoxide (NaOt-Bu, 1.4 equivalents), to the stirred mixture. The use of a strong base is crucial for deprotonating the amine in the catalytic cycle.

-

Reaction: Heat the reaction mixture to 80-100°C and monitor its progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-24 hours.

-

Quenching and Workup: After cooling to room temperature, carefully quench the reaction with water. Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product is then purified by flash column chromatography on silica gel to yield 1-(3-Bromophenyl)-4-methylpiperazine as a pure substance.[8]

Analytical Characterization and Quality Control

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are standard for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for structural elucidation.[3] The predicted spectra for the title compound in CDCl₃ are detailed below.

Table 2: Predicted ¹H and ¹³C NMR Data

| ¹H NMR | Assignment | ¹³C NMR | Assignment |

|---|---|---|---|

| ~7.15 ppm (t, 1H) | Ar-H (C5) | ~151.5 ppm | Ar-C (C1, C-N) |

| ~7.05 ppm (ddd, 1H) | Ar-H (C6) | ~130.5 ppm | Ar-C (C5) |

| ~7.00 ppm (t, 1H) | Ar-H (C2) | ~123.0 ppm | Ar-C (C3, C-Br) |

| ~6.80 ppm (ddd, 1H) | Ar-H (C4) | ~122.0 ppm | Ar-C (C6) |

| ~3.20 ppm (t, 4H) | Piperazine-H (N-Ar) | ~118.0 ppm | Ar-C (C2) |

| ~2.55 ppm (t, 4H) | Piperazine-H (N-Me) | ~114.0 ppm | Ar-C (C4) |

| ~2.35 ppm (s, 3H) | N-CH₃ | ~55.0 ppm | Piperazine-C (N-Me) |

| ~49.0 ppm | Piperazine-C (N-Ar) |

| | | ~46.0 ppm | N-CH₃ |

Rationale: The aromatic region should display a characteristic pattern for a 1,3-disubstituted ring. The piperazine protons adjacent to the aromatic ring will be deshielded relative to those adjacent to the methyl group. The N-methyl group will appear as a sharp singlet.

Infrared (IR) Spectroscopy

IR spectroscopy helps identify key functional groups.

Table 3: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

|---|---|---|

| 3100-3000 | C-H Stretch | Aromatic C-H |

| 2950-2800 | C-H Stretch | Aliphatic C-H (Piperazine & Methyl) |

| 1600-1450 | C=C Stretch | Aromatic Ring |

| 1250-1150 | C-N Stretch | Aryl-Amine & Aliphatic Amine |

| 600-500 | C-Br Stretch | Aryl Bromide |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and elemental composition. For 1-(3-Bromophenyl)-4-methylpiperazine, the key diagnostic feature is the isotopic pattern of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, the mass spectrum will show two peaks of almost equal intensity for the molecular ion: [M]⁺ at m/z 254 and [M+2]⁺ at m/z 256. High-resolution mass spectrometry (HRMS) should confirm the molecular formula C₁₁H₁₅BrN₂.[10]

Reactivity and Application in Medicinal Chemistry

The primary utility of 1-(3-Bromophenyl)-4-methylpiperazine in drug discovery lies in its role as a versatile intermediate.[1] The C-Br bond serves as a synthetic handle for further functionalization via transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Heck couplings.[1][11]

Key Transformation: Miyaura Borylation

A particularly valuable transformation is the Miyaura borylation, which converts the aryl bromide into an aryl boronate ester.[12] This product is a stable, versatile intermediate for subsequent Suzuki-Miyaura cross-coupling reactions, allowing for the introduction of a wide array of aryl or heteroaryl substituents.[13]

Protocol: Miyaura Borylation

-

Setup: In an oven-dried flask under an inert atmosphere, combine 1-(3-Bromophenyl)-4-methylpiperazine (1.0 eq), bis(pinacolato)diboron (1.1 eq), and potassium acetate (KOAc, 3.0 eq).

-

Catalyst Addition: Add the palladium catalyst, typically PdCl₂(dppf) (3 mol%), and a suitable solvent such as dioxane or DMSO.

-

Reaction: Heat the mixture to 80°C for 12-24 hours, monitoring by TLC or GC-MS.

-

Workup: After completion, cool the reaction, dilute with an organic solvent, and filter through a pad of celite to remove inorganic salts. The filtrate is then concentrated and purified as necessary, often by recrystallization or chromatography.

The resulting boronate ester is a key building block for creating libraries of compounds for structure-activity relationship (SAR) studies, crucial for optimizing lead compounds in drug discovery programs targeting areas like oncology and neurology.[1][14]

Safety and Handling

As a brominated aromatic amine derivative, 1-(3-Bromophenyl)-4-methylpiperazine requires careful handling. While specific data for this compound is limited, related compounds are classified with GHS hazards.[5]

-

General Handling: Use in a well-ventilated fume hood. Avoid inhalation of dust or vapors and direct contact with skin and eyes.[15]

-

Personal Protective Equipment (PPE): Wear standard laboratory PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[15][16]

-

Hazards (Inferred from related compounds): May be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[5]

-

Storage: Store in a cool, dry place in a tightly sealed container away from oxidizing agents.

Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

Conclusion

1-(3-Bromophenyl)-4-methylpiperazine is a strategically important chemical intermediate for the pharmaceutical and life sciences industries. Its structure provides a direct pathway to novel and diverse molecular architectures through well-established and reliable synthetic methodologies like the Buchwald-Hartwig amination and subsequent cross-coupling reactions. This guide has provided the foundational technical information required for its synthesis, characterization, and effective utilization in research and development settings.

References

A complete list of all sources cited in this document, including titles, sources, and verifiable URLs, is provided below.

-

Understanding the Role of 1-[(3-bromophenyl)methyl]piperazine in Drug Discovery. (n.d.). Retrieved from [Link]

-

Discovery of Arylpiperazines with Broad-Spectrum Antimicrobial Activity and Favorable Pharmacokinetic Profiles. (n.d.). ResearchGate. Retrieved from [Link]

-

1-(3-Bromopropyl)-4-methylpiperazine. (n.d.). PubChem. Retrieved from [Link]

-

Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. (2022). MDPI. Retrieved from [Link]

-

1-(3-Bromophenyl)piperazine. (n.d.). PubChem. Retrieved from [Link]

-

1-(3-bromophenyl)-4-methylpiperazine. (n.d.). AobChem. Retrieved from [Link]

-

Biological Activities of Piperazine Derivatives: A Comprehensive Review. (2023). Retrieved from [Link]

-

Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. (2018). National Institutes of Health. Retrieved from [Link]

-

2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. (2023). MDPI. Retrieved from [Link]

-

Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. (2021). National Institutes of Health. Retrieved from [Link]

-

Safety Data Sheet: Bromine. (n.d.). Carl ROTH. Retrieved from [Link]

-

Buchwald–Hartwig Coupling of Piperidines with Hetaryl Bromides. (2018). ResearchGate. Retrieved from [Link]

-

Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (2019). National Institutes of Health. Retrieved from [Link]

-

Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. (2024). Retrieved from [Link]

-

Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. (2020). MDPI. Retrieved from [Link]

-

Miyaura Borylations of Aryl Bromides in Water at Room Temperature. (2013). National Institutes of Health. Retrieved from [Link]

-

Room-temperature borylation and one-pot two-step borylation/Suzuki–Miyaura cross-coupling reaction of aryl chlorides. (2018). Royal Society of Chemistry. Retrieved from [Link]

- Method for synthesizing 1-amino-4-methylpiperazine by catalytic hydrogenation. (2020). Google Patents.

-

Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved from [Link]

-

Synthesis, bioactivity, and molecular docking studies: novel arylpiperazine derivatives as potential new-resistant AR antagonists. (2024). National Institutes of Health. Retrieved from [Link]

-

BROMINE Safety Handbook. (n.d.). ICL Group. Retrieved from [Link]

-

Why does my cross coupling reaction between methyl-4-bromobenzoate and 2-methylbut-3-yn-2-ol not work? (2015). ResearchGate. Retrieved from [Link]

-

NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. (2019). Royal Society of Chemistry. Retrieved from [Link]

-

Synthesis of aryl Piperazines: Significance and symbolism. (2023). Retrieved from [Link]

-

Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. (2021). ChemRxiv. Retrieved from [Link]

-

Iron-Catalyzed Miyaura Borylation of Aryl Chlorides and Triflates. (2018). ACS Publications. Retrieved from [Link]

-

The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2017). Beilstein Journal of Organic Chemistry. Retrieved from [Link]

-

Bromination safety. (2023). YouTube. Retrieved from [Link]

-

One-pot borylation–Suzuki–Miyaura coupling of aryl bromides in a green solvent. (2020). ResearchGate. Retrieved from [Link]

-

Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. (n.d.). SynArchive. Retrieved from [Link]

-

Cross-coupling reactions – Knowledge and References. (2018). Taylor & Francis Online. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. mdpi.com [mdpi.com]

- 3. Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biosynth.com [biosynth.com]

- 5. 1-(3-Bromophenyl)piperazine | C10H13BrN2 | CID 2757154 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1-(3-Bromopropyl)-4-methylpiperazine | C8H17BrN2 | CID 414088 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 8. 1-(3-broMophenyl)-4-Methylpiperazine synthesis - chemicalbook [chemicalbook.com]

- 9. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 10. mdpi.com [mdpi.com]

- 11. taylorandfrancis.com [taylorandfrancis.com]

- 12. alfa-chemistry.com [alfa-chemistry.com]

- 13. Miyaura Borylations of Aryl Bromides in Water at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. dollycorporation.com [dollycorporation.com]

- 16. BROMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

1-(3-Bromophenyl)-4-methylpiperazine synthesis pathway

An In-depth Technical Guide to the Synthesis of 1-(3-Bromophenyl)-4-methylpiperazine

Introduction

1-(3-Bromophenyl)-4-methylpiperazine is a substituted piperazine derivative that serves as a crucial building block in contemporary medicinal chemistry. Its structural motif, featuring a piperazine ring attached to a brominated phenyl group, offers a versatile scaffold for the synthesis of complex molecules. The piperazine moiety is a well-established pharmacophore known to improve the pharmacokinetic properties of drug candidates, while the bromophenyl group provides a reactive handle for further chemical elaboration through various cross-coupling reactions.[1] Consequently, this compound is a key intermediate in the development of novel therapeutics across diverse areas, including neurology and oncology.[1]

This guide provides a detailed examination of the principal synthetic pathways to 1-(3-Bromophenyl)-4-methylpiperazine. We will explore the mechanistic underpinnings of these routes, offer field-proven experimental protocols, and present data in a clear, comparative format. The methodologies described herein are designed to be robust and scalable, providing researchers and drug development professionals with a reliable framework for the efficient synthesis of this important intermediate.

Core Synthetic Strategies: A Comparative Overview

The synthesis of 1-(3-Bromophenyl)-4-methylpiperazine can be efficiently achieved through two primary and strategically distinct pathways. The choice between these routes often depends on the availability of starting materials, desired scale, and specific laboratory capabilities.

-

Route A: Direct C-N Coupling. This is the most direct approach, involving a single-step palladium-catalyzed cross-coupling reaction between 1,3-dibromobenzene and 1-methylpiperazine.

-

Route B: Sequential Arylation and N-Methylation. This two-step pathway first involves the synthesis of the precursor, 1-(3-bromophenyl)piperazine, followed by a subsequent N-methylation step to yield the final product.

Below is a visual representation of these competing pathways.

Caption: Competing synthetic pathways to 1-(3-Bromophenyl)-4-methylpiperazine.

Pathway A: Direct Synthesis via Buchwald-Hartwig Amination

The most convergent and atom-economical approach to 1-(3-Bromophenyl)-4-methylpiperazine is the direct palladium-catalyzed Buchwald-Hartwig amination.[2][3] This reaction forms the critical C-N bond between an aryl halide (1,3-dibromobenzene) and a secondary amine (1-methylpiperazine) in a single, efficient step.[4]

Mechanistic Considerations & Causality

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis due to its broad substrate scope and functional group tolerance, overcoming the limitations of older methods like nucleophilic aromatic substitution.[2] The catalytic cycle, shown below, is a well-orchestrated sequence of elementary organometallic steps:

-

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl bromide, forming a Pd(II) complex. This is typically the rate-determining step.

-

Ligand Exchange/Amine Coordination: The amine displaces a ligand on the palladium center.

-

Deprotonation: A base deprotonates the coordinated amine, forming a palladium-amido complex. The choice of a strong, non-nucleophilic base like sodium tert-butoxide is critical to facilitate this step without competing side reactions.

-

Reductive Elimination: The aryl group and the amino group couple and are eliminated from the palladium center, forming the desired C-N bond and regenerating the Pd(0) catalyst.

The selection of the phosphine ligand is paramount for a successful transformation. Bulky, electron-rich ligands like BINAP or DPPF are known to accelerate the reductive elimination step and prevent the formation of inactive palladium dimers, leading to higher yields and faster reaction rates.[2]

Caption: Standard experimental workflow for Buchwald-Hartwig amination.

Experimental Protocol: Route A

Materials:

-

1,3-Dibromobenzene

-

1-Methylpiperazine

-

Palladium(II) acetate [Pd(OAc)₂]

-

2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)

-

Sodium tert-butoxide (NaOtBu)

-

Toluene (anhydrous)

-

Celite

-

Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

-

To an oven-dried round-bottom flask equipped with a reflux condenser and magnetic stir bar, add Pd(OAc)₂ (0.02 eq), BINAP (0.03 eq), and sodium tert-butoxide (1.4 eq).

-

Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

-

Add anhydrous toluene, followed by 1,3-dibromobenzene (1.0 eq) and 1-methylpiperazine (1.2 eq) via syringe.

-

Degas the resulting mixture by bubbling the inert gas through the solution for 15-20 minutes.

-

Heat the reaction mixture to 110 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed (typically 8-24 hours).

-

Cool the reaction to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of Celite to remove the palladium catalyst, washing the pad with additional ethyl acetate.

-

Wash the combined filtrate with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude residue by silica gel column chromatography to afford 1-(3-Bromophenyl)-4-methylpiperazine.

Data Summary: Route A

| Parameter | Condition | Rationale |

| Aryl Halide | 1,3-Dibromobenzene | Readily available starting material. |

| Amine | 1-Methylpiperazine | Nucleophile for C-N bond formation. |

| Catalyst | Pd(OAc)₂ (2 mol%) | Precursor to the active Pd(0) catalyst. |

| Ligand | BINAP (3 mol%) | Bulky phosphine ligand to promote reductive elimination.[2] |

| Base | NaOtBu (1.4 eq) | Strong, non-nucleophilic base for amine deprotonation. |

| Solvent | Toluene | Anhydrous, high-boiling solvent suitable for the reaction temperature. |

| Temperature | 110 °C | Provides sufficient thermal energy to overcome activation barriers. |

| Typical Yield | 75-90% | Varies with reaction scale and purity of reagents. |

Pathway B: Stepwise Synthesis via N-Methylation

An alternative strategy involves the initial synthesis of 1-(3-bromophenyl)piperazine, followed by N-methylation. This route can be advantageous if 1-(3-bromophenyl)piperazine is a readily available intermediate or if a parallel synthesis of other N-substituted analogues is planned.

Step 1: Synthesis of 1-(3-Bromophenyl)piperazine

This step is analogous to Route A, employing a Buchwald-Hartwig amination between 1,3-dibromobenzene and piperazine. Care must be taken to control the stoichiometry to favor mono-arylation and minimize the formation of the di-substituted byproduct.

Step 2: N-Methylation of 1-(3-Bromophenyl)piperazine

The secondary amine of 1-(3-bromophenyl)piperazine is alkylated using a suitable methylating agent. A classic and effective method is the use of methyl iodide in the presence of a strong base like sodium hydride.

Mechanistic Considerations & Causality: The reaction proceeds via a standard Sₙ2 mechanism. The sodium hydride (NaH), a strong, non-nucleophilic base, deprotonates the secondary amine of the piperazine ring to form a highly nucleophilic sodium amide intermediate. This anion then readily attacks the electrophilic methyl group of methyl iodide, displacing the iodide leaving group to form the desired N-methyl bond. The use of an anhydrous polar aprotic solvent like N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) is crucial to solvate the ions and prevent the reaction of NaH with protic impurities.[5]

Experimental Protocol: Route B (N-Methylation Step)

Materials:

-

1-(3-Bromophenyl)piperazine

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Methyl iodide (CH₃I)

-

N,N-Dimethylformamide (DMF, anhydrous)

-

Standard laboratory glassware and inert atmosphere setup

Procedure:

-

To a round-bottom flask under an inert atmosphere, add sodium hydride (1.2 eq).

-

Wash the NaH with anhydrous hexane to remove the mineral oil, then carefully decant the hexane.

-

Add anhydrous DMF to the flask to create a slurry.

-

Cool the slurry to 0 °C in an ice bath.

-

Slowly add a solution of 1-(3-bromophenyl)piperazine (1.0 eq) in anhydrous DMF to the NaH slurry.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.

-

Cool the reaction mixture back to 0 °C and add methyl iodide (1.1 eq) dropwise.

-

Stir the reaction at room temperature and monitor its progress by TLC (typically 1-3 hours).[5]

-

Upon completion, cautiously quench the reaction by the slow addition of water at 0 °C.

-

Extract the product into ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography.

Data Summary: Route B

| Parameter | Step 1 (Amination) | Step 2 (Methylation) |

| Key Reagents | 1,3-Dibromobenzene, Piperazine | 1-(3-Bromophenyl)piperazine, CH₃I |

| Catalyst/Base | Pd(OAc)₂/BINAP, NaOtBu | Sodium Hydride (NaH) |

| Solvent | Toluene | DMF or THF |

| Temperature | 110 °C | 0 °C to Room Temperature |

| Typical Yield | 70-85% | 85-95% |

| Overall Yield | 60-80% |

Conclusion

Both Route A and Route B represent viable and robust methods for the synthesis of 1-(3-Bromophenyl)-4-methylpiperazine. The direct, single-step Buchwald-Hartwig amination (Route A) offers higher overall efficiency and is often preferred for dedicated, large-scale production. The stepwise approach (Route B) provides strategic flexibility, allowing for the synthesis of a common intermediate that can be used to generate a library of N-substituted analogues. The choice of protocol will ultimately be guided by the specific objectives of the research program, including factors such as starting material availability, required scale, and overall synthetic strategy. The detailed protocols and mechanistic insights provided in this guide serve as a comprehensive resource for chemists engaged in the synthesis of this valuable pharmaceutical intermediate.

References

- Source: Google Patents (WO2004106309A1)

-

Title: Understanding the Role of 1-[(3-bromophenyl)methyl]piperazine in Drug Discovery Source: Autech Industry Co.,Limited. URL: [Link]

-

Title: Buchwald–Hartwig amination Source: Wikipedia URL: [Link]

-

Title: Buchwald-Hartwig Amination Source: Chemistry LibreTexts URL: [Link]

-

Title: Buchwald-Hartwig coupling Source: YouTube (The Organic Chemistry Tutor) URL: [Link]

-

Title: 1-(3-Bromophenyl)piperazine Source: Oakwood Chemical URL: [Link]

- Source: Google Patents (CN111423397A)

-

Title: Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate Source: SciSpace by Typeset URL: [Link]

-

Title: Buchwald-Hartwig Coupling Source: Organic Synthesis URL: [Link]

-

Title: Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies Source: MDPI URL: [Link]

Sources

Methodological & Application

The Versatility of 1-(3-Bromophenyl)-4-methylpiperazine in Modern Drug Discovery: Application Notes and Protocols

Introduction: The Strategic Value of the Phenylpiperazine Scaffold

In the landscape of contemporary medicinal chemistry, the N-phenylpiperazine motif stands as a cornerstone for the design of centrally active therapeutic agents. Its prevalence in numerous approved drugs and clinical candidates stems from a unique combination of physicochemical properties and synthetic tractability. The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, often imparts favorable pharmacokinetic characteristics such as improved aqueous solubility and the ability to cross the blood-brain barrier. When coupled with a phenyl ring, this scaffold provides a versatile platform for interacting with a wide array of biological targets, particularly G-protein coupled receptors (GPCRs) and neurotransmitter transporters.

This guide focuses on a particularly valuable derivative: 1-(3-bromophenyl)-4-methylpiperazine . The strategic placement of a bromine atom on the meta-position of the phenyl ring offers a reactive handle for a variety of powerful cross-coupling reactions, enabling the exploration of diverse chemical space. The N-methyl group, in turn, can influence the basicity and conformational flexibility of the piperazine ring, which can be critical for fine-tuning target engagement and selectivity. This document serves as a comprehensive resource for researchers, providing not only an overview of the applications of this building block but also detailed, field-proven protocols for its utilization in drug discovery programs.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of a building block is paramount for its effective use in synthesis and for predicting the properties of its derivatives.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₅BrN₂ | N/A |

| Molecular Weight | 255.16 g/mol | N/A |

| Appearance | Off-white to pale yellow solid | Supplier Data |

| Solubility | Soluble in methanol, ethanol, dichloromethane, and chloroform. | Internal Data |

| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. | Safety Data Sheet |

Safety and Handling: 1-(3-Bromophenyl)-4-methylpiperazine should be handled in a well-ventilated fume hood by personnel wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, always consult the latest Safety Data Sheet (SDS) from the supplier.

Core Applications in Central Nervous System (CNS) Drug Discovery

The 1-(3-bromophenyl)-4-methylpiperazine scaffold is a privileged structure in the development of agents targeting the central nervous system. Its derivatives have shown significant promise as modulators of key neurotransmitter systems, including serotonin and dopamine.

Serotonin and Dopamine Receptor Ligands

The phenylpiperazine moiety is a well-established pharmacophore for serotonin (5-HT) and dopamine (D) receptors. The structurally related compound, 1-(3-chlorophenyl)piperazine (mCPP), is a known agonist at multiple serotonin receptors and also interacts with dopamine receptors[1][2][3]. This provides a strong rationale for utilizing 1-(3-bromophenyl)-4-methylpiperazine as a starting point for the synthesis of novel serotonin and dopamine receptor modulators for the treatment of a range of psychiatric and neurological disorders, including depression, anxiety, and schizophrenia[4][5][6].

The bromine atom serves as a key functional group for diversification through palladium-catalyzed cross-coupling reactions, allowing for the introduction of various aryl and heteroaryl substituents. This enables the fine-tuning of receptor subtype selectivity and functional activity (agonist, antagonist, or partial agonist).

Synthetic Protocols: Harnessing the Power of the Bromine Handle

The synthetic utility of 1-(3-bromophenyl)-4-methylpiperazine is primarily derived from the reactivity of the carbon-bromine bond. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, are the workhorses for elaborating this core structure.

Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a powerful and versatile method for forming carbon-carbon bonds by coupling an organoboron compound with a halide or triflate[7]. This reaction is particularly useful for synthesizing biaryl structures, which are common motifs in CNS-active drugs.

Objective: To synthesize a 1-(3-arylphenyl)-4-methylpiperazine derivative via a Suzuki-Miyaura cross-coupling reaction.

Reaction Scheme:

A representative Suzuki-Miyaura coupling reaction.

Materials:

-

1-(3-Bromophenyl)-4-methylpiperazine (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

-

2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.04 equiv)

-

Potassium phosphate tribasic (K₃PO₄) (2.0 equiv)

-

Anhydrous 1,4-dioxane

-

Nitrogen or Argon gas supply

Instrumentation:

-

Schlenk flask or sealed reaction vial

-

Magnetic stirrer with heating capabilities

-

Standard laboratory glassware

-

Thin Layer Chromatography (TLC) apparatus

-

Column chromatography system for purification

Step-by-Step Protocol:

-

Reaction Setup: To an oven-dried Schlenk flask, add 1-(3-bromophenyl)-4-methylpiperazine (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium phosphate tribasic (2.0 equiv).

-

Catalyst Preparation: In a separate vial, pre-mix palladium(II) acetate (0.02 equiv) and SPhos (0.04 equiv) in a small amount of anhydrous 1,4-dioxane.

-

Inert Atmosphere: Evacuate and backfill the Schlenk flask with nitrogen or argon gas three times to ensure an inert atmosphere.

-

Solvent and Catalyst Addition: Add anhydrous 1,4-dioxane to the Schlenk flask to achieve a concentration of approximately 0.1 M with respect to the starting bromide. Add the pre-mixed catalyst solution to the reaction mixture.

-

Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

-

Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 1-(3-arylphenyl)-4-methylpiperazine.

Causality and Rationale:

-

Catalyst System: The combination of Pd(OAc)₂ and a bulky, electron-rich phosphine ligand like SPhos is highly effective for the coupling of aryl bromides. The ligand facilitates both the oxidative addition of the palladium to the C-Br bond and the subsequent reductive elimination to form the product.

-

Base: Potassium phosphate is a commonly used base in Suzuki couplings. It is strong enough to facilitate the transmetalation step without causing significant side reactions.

-

Solvent: Anhydrous 1,4-dioxane is a suitable solvent for this reaction due to its high boiling point and ability to dissolve both the organic and inorganic reagents.

-

Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. An inert atmosphere is crucial to prevent catalyst degradation and ensure high yields.

Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, a transformation of immense importance in the synthesis of pharmaceuticals[8][9][10][11][12]. This reaction allows for the coupling of aryl halides with a wide range of amines.

Objective: To synthesize a 1-(3-(arylamino)phenyl)-4-methylpiperazine derivative via a Buchwald-Hartwig amination.

Reaction Scheme:

A representative Buchwald-Hartwig amination reaction.

Materials:

-

1-(3-Bromophenyl)-4-methylpiperazine (1.0 equiv)

-

Primary or secondary amine (1.2 equiv)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.015 equiv)

-

(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis(diphenylphosphine) (Xantphos) (0.03 equiv)

-

Sodium tert-butoxide (NaOtBu) (1.4 equiv)

-

Anhydrous toluene

-

Nitrogen or Argon gas supply

Instrumentation:

-

Schlenk flask or sealed reaction vial

-

Magnetic stirrer with heating capabilities

-

Glovebox (recommended for handling NaOtBu)

-

Standard laboratory glassware

-

Thin Layer Chromatography (TLC) apparatus

-

Column chromatography system for purification

Step-by-Step Protocol:

-

Reaction Setup: In a glovebox, add sodium tert-butoxide (1.4 equiv) to an oven-dried Schlenk flask. Add 1-(3-bromophenyl)-4-methylpiperazine (1.0 equiv) and the amine (1.2 equiv).

-

Catalyst Preparation: In a separate vial inside the glovebox, weigh out Pd₂(dba)₃ (0.015 equiv) and Xantphos (0.03 equiv).

-

Inert Atmosphere: Seal the Schlenk flask, remove it from the glovebox, and connect it to a Schlenk line.

-

Solvent and Catalyst Addition: Add anhydrous toluene to the Schlenk flask to achieve a concentration of approximately 0.1 M with respect to the starting bromide. Add the catalyst mixture to the reaction flask.

-

Reaction: Heat the reaction mixture to 110 °C with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed (typically 2-18 hours).

-

Work-up: Cool the reaction mixture to room temperature. Carefully quench the reaction by the slow addition of water. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired 1-(3-(arylamino)phenyl)-4-methylpiperazine.

Causality and Rationale:

-

Catalyst System: The Pd₂(dba)₃/Xantphos system is a robust and widely used catalyst for Buchwald-Hartwig aminations. Xantphos is a bidentate ligand with a large bite angle, which promotes the reductive elimination step and prevents β-hydride elimination.

-

Base: Sodium tert-butoxide is a strong, non-nucleophilic base that is effective in deprotonating the amine and facilitating the catalytic cycle. It should be handled under an inert atmosphere due to its hygroscopic and reactive nature.

-

Solvent: Anhydrous toluene is a standard solvent for this reaction, providing a high boiling point and good solubility for the reagents.

-

Inert Atmosphere: As with the Suzuki-Miyaura coupling, an inert atmosphere is essential to protect the palladium catalyst from oxidation.

Conclusion and Future Perspectives

1-(3-Bromophenyl)-4-methylpiperazine is a highly valuable and versatile building block in drug discovery, particularly for the development of novel CNS-active agents. Its strategic design allows for the efficient exploration of chemical space through robust and reliable cross-coupling methodologies. The protocols detailed in this guide provide a solid foundation for the synthesis of diverse libraries of compounds for screening against a multitude of biological targets. As our understanding of the neurobiology of CNS disorders continues to evolve, the demand for novel chemical entities with precisely tuned pharmacological profiles will undoubtedly grow. The intelligent application of building blocks like 1-(3-bromophenyl)-4-methylpiperazine will be instrumental in meeting this challenge and advancing the next generation of therapeutics.

References

-

[Recent Advances in the Synthesis of 4H-Benzo[d][13][14]oxathiin-4-ones and 4H-Benzo[d][13][14]dioxin-4-ones.]([Link])

Sources

- 1. m-Chlorophenylpiperazine as a probe of serotonin function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of serotonin antagonists on m-chlorophenylpiperazine-mediated responses in normal subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The serotonin agonist m-chlorophenylpiperazine (mCPP) binds to serotonin transporter sites in human brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. globalresearchonline.net [globalresearchonline.net]

- 5. Multicomponent Synthesis and Biological Evaluation of a Piperazine-Based Dopamine Receptor Ligand Library - PMC [pmc.ncbi.nlm.nih.gov]

- 6. US5700445A - N-methyl piperazine compounds having dopamine receptor affinity - Google Patents [patents.google.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. organic-synthesis.com [organic-synthesis.com]

- 9. WO2016078107A1 - Method for synthesizing piperazine pharmaceutical intermediate - Google Patents [patents.google.com]

- 10. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 11. researchgate.net [researchgate.net]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. CN112645902A - Synthetic method of 1- (4-bromophenyl) piperidine - Google Patents [patents.google.com]

- 14. nbinno.com [nbinno.com]

Troubleshooting & Optimization

purification of 1-(3-Bromophenyl)-4-methylpiperazine from crude reaction mixture

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals engaged in the purification of 1-(3-Bromophenyl)-4-methylpiperazine from crude reaction mixtures. Here, we address common challenges and provide robust, field-proven protocols to achieve high purity of this critical synthetic intermediate.

Introduction

1-(3-Bromophenyl)-4-methylpiperazine is a key building block in medicinal chemistry, frequently utilized in the synthesis of a wide array of pharmacologically active molecules targeting the central nervous system.[1] Its synthesis, commonly achieved via a Buchwald-Hartwig amination, can result in a crude mixture containing unreacted starting materials, catalyst residues, and various side products. The basic nature of the piperazine nitrogen atom dictates the purification strategy, making a thorough understanding of its physicochemical properties essential for successful isolation. This guide is structured to anticipate and resolve the common hurdles encountered during its purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude 1-(3-Bromophenyl)-4-methylpiperazine?

A1: The impurity profile is largely dependent on the synthetic route. Assuming a Buchwald-Hartwig amination between 1,3-dibromobenzene and N-methylpiperazine, you should anticipate:

-

Unreacted Starting Materials: 1,3-dibromobenzene and N-methylpiperazine.

-

Catalyst Residues: Palladium complexes and their corresponding phosphine ligands (e.g., from BINAP, XPhos). These can be particularly challenging to remove.[2]

-

Side Products:

-

Hydrodehalogenation products: Bromobenzene, formed if the aryl bromide is reduced.[3]

-

Double amination products: 1,3-bis(4-methylpiperazin-1-yl)benzene, if the stoichiometry is not carefully controlled.

-

-

Base Residues: Inorganic bases like sodium tert-butoxide or potassium carbonate.[4]

Q2: My compound is streaking badly on a standard silica gel TLC plate. What is causing this and how can I fix it?

A2: The basic nitrogen of the piperazine ring strongly interacts with the acidic silanol groups on the surface of standard silica gel.[5] This leads to poor peak shape and streaking. To resolve this, you can:

-

Use a basic modifier in your mobile phase: Add 0.5-2% triethylamine (TEA) or ammonia solution to your eluent (e.g., ethyl acetate/hexane).[3] This deactivates the acidic sites on the silica.

-

Switch to a different stationary phase:

Q3: I am struggling to remove a persistent yellow/brown color from my product. What could it be?

A3: This coloration is often due to residual palladium catalyst. While most palladium can be removed during an aqueous workup, trace amounts can remain. An activated carbon treatment can be effective. After dissolving your crude product in a suitable solvent, add a small amount of activated carbon, stir for a short period, and then filter through a pad of Celite®. Be aware that this can sometimes lead to a loss of product due to adsorption.

Q4: Can I purify 1-(3-Bromophenyl)-4-methylpiperazine by recrystallization? What is a good solvent system?

A4: Yes, if your crude product is of reasonable purity (>90%), recrystallization is an excellent final purification step. Given that the related 1-(4-bromophenyl)piperidine can be recrystallized from a dichloromethane/n-heptane mixture, a similar nonpolar/polar solvent combination is a good starting point.[7] You could also explore systems like ethyl acetate/hexane or toluene/hexane. The goal is to find a solvent in which your product is soluble when hot but sparingly soluble when cold, while the impurities remain in solution.[8]

Troubleshooting Guide

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low yield after acid-base extraction | 1. Incomplete extraction from the organic layer. 2. Emulsion formation during extraction. 3. Product is partially soluble in the aqueous layer even after basification. | 1. Perform multiple extractions with the acidic solution (e.g., 3 x with 1M HCl). 2. To break emulsions, add brine (saturated NaCl solution) or filter the mixture through a pad of Celite®. 3. After basifying the aqueous layer, extract the product with a more polar organic solvent like dichloromethane (DCM) or perform more extractions with ethyl acetate. |

| Co-elution of impurities during column chromatography | 1. Inappropriate mobile phase polarity. 2. Stationary phase is not suitable for separating the specific impurities. | 1. Run a gradient elution, starting with a low polarity mobile phase and gradually increasing the polarity. 2. If separating from non-polar impurities like 1,3-dibromobenzene, ensure you start with a very non-polar eluent (e.g., 95:5 hexane:ethyl acetate). 3. Switch to a different stationary phase (e.g., from silica to basic alumina or a C18 reversed-phase column). |

| Product appears as an oil, not a solid | 1. Presence of residual solvent. 2. Impurities are depressing the melting point. | 1. Dry the product under high vacuum for an extended period. 2. Attempt to triturate the oil with a non-polar solvent like cold hexane or pentane to induce crystallization and wash away soluble impurities. 3. If purity is high, attempt to crystallize from a suitable solvent system. |

| NMR spectrum shows broad peaks for piperazine protons | 1. Presence of trace acid leading to proton exchange. 2. The compound may exist as a mixture of conformers. | 1. Ensure the product is completely neutralized after acid-base extraction. A wash with a saturated sodium bicarbonate solution can help. 2. This is often an inherent property of piperazine rings. Running the NMR at a higher temperature can sometimes sharpen these signals. |

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This method is highly effective for removing non-basic impurities such as unreacted 1,3-dibromobenzene and phosphine ligand byproducts.

-

Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM) (approx. 10-20 mL per gram of crude material).

-

Acidic Extraction: Transfer the solution to a separatory funnel and extract with 1M hydrochloric acid (HCl). The volume of the acidic solution should be roughly equal to the organic phase. Shake vigorously for 1-2 minutes. Allow the layers to separate and collect the lower aqueous layer. Repeat the extraction of the organic layer two more times with fresh 1M HCl.

-

Rationale: The basic piperazine nitrogen is protonated by the acid, forming a water-soluble hydrochloride salt which partitions into the aqueous layer. Neutral impurities remain in the organic phase.[9]

-

-

Back-Wash (Optional): Wash the combined acidic aqueous layers with a small amount of fresh EtOAc or DCM to remove any trapped neutral impurities. Discard this organic wash.

-

Basification: Cool the acidic aqueous layer in an ice bath and slowly add a base, such as 3M sodium hydroxide (NaOH) or solid potassium carbonate (K₂CO₃), with stirring until the pH is >10 (confirm with pH paper). The product will precipitate or form an oily layer.

-

Re-extraction: Extract the basified aqueous solution with EtOAc or DCM (3 x volume of the aqueous layer).

-

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the purified 1-(3-Bromophenyl)-4-methylpiperazine.

Protocol 2: Purification by Flash Column Chromatography

This protocol is suitable for separating impurities with different polarities.

-

Stationary Phase Selection: Use silica gel treated with triethylamine (TEA) or basic alumina.

-

To prepare TEA-treated silica: Prepare your mobile phase containing 1-2% TEA. Use this mixture to pack your column and run the column with at least two column volumes of this eluent before loading your sample.

-

-

Mobile Phase Selection: A good starting point is a mixture of hexane and ethyl acetate. A typical gradient might be from 5% to 30% ethyl acetate in hexane, with 1% TEA throughout.

-

Procedure:

-

Dissolve the crude product in a minimal amount of DCM.

-

Add a small amount of silica gel and concentrate to dryness to create a dry-loaded sample.

-

Load the dried sample onto the top of the prepared column.

-

Elute with the chosen mobile phase, collecting fractions.

-

Monitor the fractions by TLC.

-

Combine the pure fractions and remove the solvent under reduced pressure.

-

Data and Physicochemical Properties

| Property | Value (Estimated) | Source/Rationale |

| Molecular Formula | C₁₁H₁₅BrN₂ | PubChem |

| Molecular Weight | 255.15 g/mol | PubChem |

| Appearance | White to off-white solid | Analogy to 1-(4-bromophenyl)piperazine[7] |

| Melting Point | ~110 °C | Analogy to 1-(4-bromophenyl)piperazine[7] |

| Solubility | Soluble in DCM, MeOH, DMSO; sparingly soluble in water | Analogy to 1-(4-bromophenyl)piperazine[7] |

| pKa (of conjugate acid) | ~8-9 | General value for N-arylpiperazines |

Expected ¹H NMR Chemical Shifts (in CDCl₃):

| Protons | Chemical Shift (ppm) | Multiplicity |

| Aromatic CH | 6.8 - 7.2 | m |

| Piperazine CH₂ (adjacent to N-aryl) | ~3.2 | t |

| Piperazine CH₂ (adjacent to N-methyl) | ~2.6 | t |

| N-Methyl CH₃ | ~2.4 | s |

Note: These are predicted values based on similar structures. Actual values may vary.

Visual Workflow and Logic Diagrams

References

-

Geddes, P. (2023). 1-(4-Bromophenyl)piperazine: Properties, Applications, and Quality Specifications. Papillon General Chemistry. Available at: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 2757154, 1-(3-Bromophenyl)piperazine. Available at: [Link]

-

ChemScence. Understanding the Role of 1-[(3-bromophenyl)methyl]piperazine in Drug Discovery. Available at: [Link]

-

Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link]

- Google Patents.Extraction and purification method of 1-amino-4-methylpiperazine (CN115703750A).

-

Science Madness. Good solvent system for separating aromatic amines and/or oximes on alumina TLC plates?. Available at: [Link]

-

MDPI. 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Molbank, 2023. Available at: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 11817675, 1-(4-Bromophenyl)-4-methylpiperazine. Available at: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 414088, 1-(3-Bromopropyl)-4-methylpiperazine. Available at: [Link]

-

G. P. C. Martins et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Pharmaceuticals. Available at: [Link]

-

University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]

-

Nichols, L. (2022). 4.8: Acid-Base Extraction. Chemistry LibreTexts. Available at: [Link]

-

Biotage. How do I purify ionizable organic amine compounds using flash column chromatography?. Available at: [Link]

-

Gadzala-Kopciuch, R. et al. (2005). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. ResearchGate. Available at: [Link]

-

University of Rochester, Department of Chemistry. Purification: Troubleshooting Flash Column Chromatography. Available at: [Link]

-

UNODC. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Available at: [Link]

-

ResearchGate. How to recrystallization amine compound and it is not soluble in common organic solvents. Available at: [Link]

-

Reddy, K. L. et al. (2006). New intermediates for the selective synthesis of 1-methyl-3-phenylpiperazine and some phenylpiperazine derivatives. Arkivoc. Available at: [Link]

-

MDPI. Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. Molecules, 2022. Available at: [Link]

-

ChemistryViews. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Available at: [Link]

-

Magritek. Separation of Acidic, Basic and Neutral Compounds. Available at: [Link]

-

Trade Science Inc. GC determination of substituted piperazines in pharmaceutical drug substances. Analytical Chemistry, An Indian Journal, 2011. Available at: [Link]

-

Reddit. Go-to recrystallization solvent mixtures. r/Chempros. Available at: [Link]

-

Biotage. When should I use an amine-bonded silica for flash chromatography?. Available at: [Link]

-

UCLA Chemistry. Acid-Base Extraction. Available at: [Link]

-

Reddit. Purification of strong polar and basic compounds. r/Chempros. Available at: [Link]

-

A. M. A. G. Nassar et al. (2017). A Review on Analytical Methods for Piperazine Determination. International Journal of Pharmaceutical and Clinical Research. Available at: [Link]

-

Poon, T. Crystallization Solvents. Available at: [Link]

-

Bielenica, A. et al. (2022). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Molecules. Available at: [Link]

-

Chemistry Steps. Organic Acid-Base Extractions. Available at: [Link]

-

Agilent Technologies. HPLC Troubleshooting Guide. Available at: [Link]

-

IntechOpen. Impurities in Pharmaceutical Substances. Available at: [Link]

-

University of Rochester, Department of Chemistry. Tips for Flash Column Chromatography. Available at: [Link]

-

Pawlowski, M. et al. (2000). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. PubMed. Available at: [Link]

Sources

- 1. biotage.com [biotage.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. CN112645902A - Synthetic method of 1- (4-bromophenyl) piperidine - Google Patents [patents.google.com]

- 6. mt.com [mt.com]

- 7. chemrxiv.org [chemrxiv.org]

- 8. youtube.com [youtube.com]

- 9. researchgate.net [researchgate.net]

Technical Support Center: Synthesis of 1-(3-Bromophenyl)-4-methylpiperazine

Welcome to the technical support guide for the synthesis of 1-(3-Bromophenyl)-4-methylpiperazine (BOMP). This resource is designed for researchers, chemists, and process development professionals to navigate the common challenges and impurities encountered during the synthesis of this key pharmaceutical intermediate. By understanding the causality behind impurity formation, you can optimize your reaction conditions, streamline purification, and ensure the highest quality of your final product.

Troubleshooting Guide: Impurity Identification and Mitigation

This section addresses specific issues encountered during the synthesis of 1-(3-Bromophenyl)-4-methylpiperazine, which is typically prepared via a palladium-catalyzed Buchwald-Hartwig amination or a copper-catalyzed Ullmann condensation of 1,3-dibromobenzene and N-methylpiperazine.

Question 1: My mass spectrometry results show a peak at m/z ~317. What is this impurity and how do I prevent its formation?

Answer:

A mass-to-charge ratio (m/z) of approximately 317 ([M+H]⁺) corresponds to the molecular weight of 1,3-bis(4-methylpiperazin-1-yl)benzene . This is a common di-substitution byproduct formed when a second molecule of N-methylpiperazine displaces the remaining bromine atom on your desired product.

Causality: The formation of this impurity is typically driven by:

-

High Temperature: Forcing the reaction with excessive heat can provide the activation energy needed for the less reactive C-Br bond of the product to undergo a second amination.

-

Excess N-methylpiperazine: Using a large excess of the amine coupling partner increases the statistical probability of a second substitution event.

-

Prolonged Reaction Time: Allowing the reaction to proceed long after the complete consumption of the 1,3-dibromobenzene starting material can favor the formation of the di-substituted product.

Mitigation Strategies:

-

Stoichiometric Control: Carefully control the stoichiometry. Use a slight excess (1.1-1.2 equivalents) of N-methylpiperazine relative to 1,3-dibromobenzene. Avoid using large excesses.

-

Temperature Management: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. For Buchwald-Hartwig reactions, this may be in the range of 80-100 °C.[1] Monitor the reaction progress closely by TLC or LC-MS.

-

Controlled Addition: In scaled-up syntheses, consider the controlled, slow addition of N-methylpiperazine to the reaction mixture to maintain its low concentration, thus disfavoring the second substitution.

Purification: This byproduct is significantly more polar than the desired product. It can typically be removed using silica gel column chromatography with a gradient elution, for example, starting with ethyl acetate/hexanes and gradually increasing the polarity by adding methanol to the ethyl acetate.

Question 2: I'm observing a significant amount of unreacted 1,3-dibromobenzene in my crude product. How can I improve reaction completion and remove the residual starting material?

Answer:

Incomplete conversion is a frequent issue stemming from catalyst deactivation or suboptimal reaction conditions. Residual 1,3-dibromobenzene is non-polar and can often be challenging to separate from the product.

Causality:

-

Catalyst Deactivation: The palladium catalyst can be sensitive to oxygen. Inadequate inert atmosphere techniques (e.g., poor degassing of solvents, insufficient nitrogen/argon blanket) can lead to catalyst oxidation and loss of activity.

-

Insufficient Base: Strong bases, like sodium tert-butoxide (NaOtBu), are crucial for the Buchwald-Hartwig reaction to deprotonate the amine and facilitate the catalytic cycle.[2] An insufficient amount or a weak base can stall the reaction.

-

Ligand Choice: The choice of phosphine ligand is critical. Sterically hindered and electron-rich ligands are known to promote high activity in these amination reactions.[3]

Mitigation Strategies:

-

Ensure Inert Conditions: Thoroughly degas your solvent (e.g., by sparging with argon for 30 minutes or using freeze-pump-thaw cycles). Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction setup and duration.

-

Optimize Base and Catalyst Loading: Use a strong, non-nucleophilic base such as NaOtBu or LHMDS. Ensure at least 1.4-1.5 equivalents are used. Catalyst loading can be optimized, but typically ranges from 0.5-2 mol% of a suitable palladium pre-catalyst (e.g., a G3 or G4 palladacycle).[4]

-

Reaction Monitoring: Track the disappearance of the starting material by TLC or GC-MS. If the reaction stalls, a small, fresh portion of the catalyst can sometimes restart it, although this may indicate an underlying stability issue.

Purification:

-